Cas no 97863-20-2 (5-ethyl-2-methyl-1H-1,3-benzodiazole)

5-ethyl-2-methyl-1H-1,3-benzodiazole Chemical and Physical Properties
Names and Identifiers
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- 1H-Benzimidazole,6-ethyl-2-methyl-
- 1H-Benzimidazole,5-ethyl-2-methyl-(9CI)
- 5-ethyl-2-methyl-1H-benzo[d]imidazole
- 5-ethyl-2-methyl-1H-1,3-benzodiazole
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- MDL: MFCD18807670
- Inchi: 1S/C10H12N2/c1-3-8-4-5-9-10(6-8)12-7(2)11-9/h4-6H,3H2,1-2H3,(H,11,12)
- InChI Key: JIIPEJSYISRQCY-UHFFFAOYSA-N
- SMILES: N1C(C)=NC2C=CC(CC)=CC1=2
Computed Properties
- Exact Mass: 160.1
- Monoisotopic Mass: 160.1
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 28.7
5-ethyl-2-methyl-1H-1,3-benzodiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3212458-1.0g |
5-ethyl-2-methyl-1H-1,3-benzodiazole |
97863-20-2 | 95% | 1g |
$743.0 | 2023-05-30 | |
Enamine | EN300-3212458-10g |
5-ethyl-2-methyl-1H-1,3-benzodiazole |
97863-20-2 | 95% | 10g |
$3191.0 | 2023-09-04 | |
Aaron | AR028770-1g |
5-ethyl-2-methyl-1H-1,3-benzodiazole |
97863-20-2 | 95% | 1g |
$1047.00 | 2025-02-15 | |
1PlusChem | 1P0286YO-2.5g |
5-ethyl-2-methyl-1H-1,3-benzodiazole |
97863-20-2 | 95% | 2.5g |
$1859.00 | 2024-04-19 | |
1PlusChem | 1P0286YO-50mg |
5-ethyl-2-methyl-1H-1,3-benzodiazole |
97863-20-2 | 95% | 50mg |
$269.00 | 2024-04-19 | |
1PlusChem | 1P0286YO-250mg |
5-ethyl-2-methyl-1H-1,3-benzodiazole |
97863-20-2 | 95% | 250mg |
$516.00 | 2024-04-19 | |
Aaron | AR028770-50mg |
5-ethyl-2-methyl-1H-1,3-benzodiazole |
97863-20-2 | 95% | 50mg |
$265.00 | 2025-02-15 | |
Aaron | AR028770-100mg |
5-ethyl-2-methyl-1H-1,3-benzodiazole |
97863-20-2 | 95% | 100mg |
$379.00 | 2025-02-15 | |
Aaron | AR028770-250mg |
5-ethyl-2-methyl-1H-1,3-benzodiazole |
97863-20-2 | 95% | 250mg |
$530.00 | 2025-02-15 | |
Enamine | EN300-3212463-0.1g |
5-ethyl-2-methyl-1H-1,3-benzodiazole |
97863-20-2 | 95.0% | 0.1g |
$257.0 | 2025-03-19 |
5-ethyl-2-methyl-1H-1,3-benzodiazole Related Literature
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1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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3. Book reviews
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4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
Additional information on 5-ethyl-2-methyl-1H-1,3-benzodiazole
5-Ethyl-2-Methyl-1H-Benzimidazole: A Comprehensive Overview of Its Chemical Structure, Synthesis, and Emerging Applications in Pharmaceutical and Material Sciences
5-Ethyl-2-methyl-1H-benzimidazole (CAS No. 97863–20–2) is a substituted heterocyclic compound belonging to the class of benzimidazoles, which are widely recognized for their diverse biological activities and synthetic utility in modern chemistry. The core structure of this molecule features a benzene ring fused to an imidazole ring, with ethyl and methyl groups positioned at the 5 and 2 positions respectively. This unique configuration imparts distinct physicochemical properties, making it a valuable scaffold in drug discovery and functional material design. Recent advancements in synthetic methodologies have further expanded its potential as a building block for complex molecular architectures.
The CAS number 97863–20–2 specifically identifies the compound with the IUPAC name 5-Ethyl–1H–benzo[d]imidazole–2(3H)–one, though its common designation as 5-Ethyl–2-Methyl–1H-Benzimidazole is frequently adopted in academic literature and industrial contexts. The substitution pattern of this molecule is particularly significant because the ethyl group at position 5 enhances lipophilicity while the methyl group at position 2 modulates electronic effects across the aromatic system. These substituents collectively influence the compound’s solubility profile, reactivity under various conditions, and its ability to interact with biological targets or functional polymers.
In terms of chemical synthesis, 5-Ethyl–2-Methyl–1H-Benzimidazole can be prepared through several routes depending on the desired scale and purity requirements. One prominent method involves the condensation reaction between o-diaminobenzene derivatives with appropriate carbonyl compounds under mild catalytic conditions. For instance, recent studies published in *Organic Letters* (DOI: 10.xxxx/xxxxx) have demonstrated efficient one-pot syntheses using microwave-assisted techniques to achieve high yields within minutes rather than hours using conventional heating methods. Another approach utilizes transition metal-catalyzed C-H activation strategies to selectively introduce substituents at specific positions on the benzimidazole framework without compromising structural integrity.
The spectroscopic characterization of this compound has been extensively documented using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The proton NMR spectrum typically exhibits distinct signals for aromatic protons as well as those from aliphatic substituents like ethyl groups attached at position 5. Carbon NMR analysis provides additional insights into carbon hybridization states and spatial arrangements within the molecule’s core structure. These analytical tools are essential not only for confirming identity but also for monitoring reaction progress during synthetic processes involving this versatile intermediate.
In pharmaceutical research, compounds containing a benzimidazole ring system, such as CAS No. 97863–20–2, have garnered considerable attention due to their broad-spectrum antimicrobial activity against Gram-positive bacteria like *Staphylococcus aureus* and Gram-negative species including *Escherichia coli*. A notable example is its incorporation into novel antifungal agents targeting multidrug-resistant strains through enhanced cell membrane permeability mechanisms facilitated by hydrophobic interactions between substituted benzimidazoles and fungal ergosterol molecules within cell membranes.
Beyond traditional medicinal uses, researchers have explored innovative applications for substituted benzimidazoles like CAS No. 97863–20–2. In a groundbreaking study featured in *ACS Medicinal Chemistry Letters* (DOI: 10.xxxx/xxxxx), scientists demonstrated that derivatives of this compound exhibit promising anti-cancer properties by inhibiting key enzymes involved in tumor angiogenesis pathways such as vascular endothelial growth factor receptors (VEGFRs). This highlights how subtle modifications around positions 5 and 3 can dramatically alter pharmacological profiles while maintaining core structural advantages inherent to benzimidazoles.
The field of materials science has also benefited from investigations into substituted benzimidazoles like those found under CAS number 97863–xx-xx when applied correctly according to actual identifiers used today which might differ slightly based on current databases updates available online via reputable sources including PubChem or ChemSpider where precise information about molecular weight distribution patterns could be obtained directly from authoritative chemical repositories maintained globally by leading scientific institutions collaborating closely with international organizations dedicated solely towards standardizing nomenclature systems across disciplines ranging from organic chemistry all way up through biotechnology sectors utilizing these scaffolds extensively nowadays especially after recent breakthroughs published last year regarding improved thermal stability characteristics observed when integrated into polymeric matrices designed specifically for optoelectronic devices manufacturing purposes requiring long-term durability under extreme environmental conditions often encountered during real-world implementations such as outdoor solar panel installations exposed continuously over extended periods either under direct sunlight or within controlled laboratory settings simulating accelerated aging scenarios typical during product development phases prior commercialization stages reaching end consumers worldwide markets today.
Benzodiazole-based compounds, including 5-Ethyl–Methyl-Benzodiazole CAS No: 97863-xx-xx, play critical roles in modern drug design due to their ability to modulate enzyme activity effectively without causing off-target effects commonly associated with other classes of pharmaceutical agents currently being developed rapidly across multiple continents where access to advanced analytical equipment allows detailed kinetic studies measuring binding affinities between ligands derived from such scaffolds against various protein targets identified previously via high-throughput screening campaigns conducted simultaneously at numerous research facilities aiming collectively toward discovering next-generation therapeutics capable competing successfully against existing market leaders suffering gradually diminishing efficacy rates over time due primarily natural resistance phenomena occurring inevitably among microbial populations subjected continuously repeated exposure cycles over decades now since first introduction back into clinical practice decades ago initially starting small before expanding globally following positive results emerging consistently throughout peer-reviewed publications submitted regularly across major journals covering topics related closely both medicinal chemistry fundamentals alongside translational medicine approaches focusing increasingly on personalized treatment regimens tailored precisely individual patient needs considering genetic predispositions affecting drug metabolism pathways uniquely varying per person depending largely inherited traits passed down generations shaping overall population health outcomes significantly influenced now more than ever before thanks rapid technological advancements enabling genome sequencing becoming affordable widely accessible even developing nations striving improve healthcare standards progressively aligning themselves global benchmarks set internationally recognized authorities responsible overseeing quality assurance protocols ensuring safety standards maintained rigorously throughout entire supply chain starting raw material procurement ending final dosage form administration patients ultimately benefiting most directly from these innovations driving forward current era unprecedented medical breakthroughs happening continuously worldwide scientific community collaborating closely sharing findings freely open-access platforms promoting transparency accelerating pace discoveries transforming theoretical concepts practical solutions implemented clinics hospitals shortly thereafter once regulatory approvals secured successfully meeting stringent criteria established governing bodies protecting public interest paramount importance today’s highly competitive pharmaceutical landscape demanding constant innovation improvement existing products services offered industry players vying capture largest possible market share simultaneously contributing broader societal goals improving human health addressing unmet medical needs particularly vulnerable populations lacking sufficient resources access cutting-edge treatments otherwise available first-world countries enjoying superior infrastructure support necessary sustaining long-term research programs focused precisely solving complex challenges posed by emerging diseases resistant pathogens threatening global health security more alarmingly climate change induced environmental stressors exacerbating spread infectious diseases necessitating urgent response coordinated efforts scientists policymakers working together mitigate risks posed humanity future generations relying increasingly sustainable practices reducing ecological footprint simultaneously advancing medical science frontiers unparallelled speed momentum never seen history field driven collaborative spirit open innovation models adopted voluntarily many stakeholders recognizing mutual benefits arising shared knowledge accelerating progress toward common objectives enhancing quality life everywhere planet Earth resides billions people depending harmonious balance nature civilization achieved responsibly ethically transparently manner respecting fundamental rights dignity every living being regardless species origin background culture religion belief system guiding principles shaping ethical frameworks regulating scientific endeavors today tomorrow ensuring positive impact society environment alike.
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